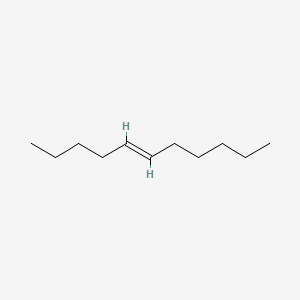

(E)-5-Undecene

Description

Structure

3D Structure

Properties

CAS No. |

764-97-6 |

|---|---|

Molecular Formula |

C11H22 |

Molecular Weight |

154.29 g/mol |

IUPAC Name |

(E)-undec-5-ene |

InChI |

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h9,11H,3-8,10H2,1-2H3/b11-9+ |

InChI Key |

NGCRXXLKJAAUQQ-PKNBQFBNSA-N |

SMILES |

CCCCCC=CCCCC |

Isomeric SMILES |

CCCCC/C=C/CCCC |

Canonical SMILES |

CCCCCC=CCCCC |

Other CAS No. |

68526-57-8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (E)-5-Undecene

This technical guide provides a comprehensive overview of the core chemical properties of (E)-5-Undecene, tailored for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical characteristics, spectroscopic data, and provides illustrative experimental protocols for its synthesis and analysis.

Core Chemical Properties

This compound, an acyclic olefin, possesses a range of chemical and physical properties that are critical for its application in scientific research and development.[1] A summary of these properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂ | [1][2][3][4] |

| Molecular Weight | 154.29 g/mol | [1][2][3][4] |

| CAS Number | 764-97-6 | [2][3][4] |

| IUPAC Name | (E)-undec-5-ene | [1] |

| Synonyms | trans-5-Undecene | [1][2][3][4] |

| Boiling Point | 187.71°C (estimate) | [5] |

| Melting Point | -67.3°C (estimate) | [5] |

| Density | 0.7709 g/cm³ (estimate) | [5] |

| Refractive Index | 1.4232 (estimate) | [5] |

| LogP (Octanol/Water Partition Coefficient) | 5.2 | [1] |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. The National Institute of Standards and Technology (NIST) WebBook provides access to infrared (IR) and mass spectrometry (MS) data for this compound.[3][4][6]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic peaks for C-H stretching and bending vibrations of the alkyl chain and a distinctive peak corresponding to the trans C=C double bond.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to its molecular weight, along with a fragmentation pattern typical for a long-chain alkene.[3][4][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this compound were not found, the expected ¹H NMR spectrum would show signals for the vinylic protons of the trans double bond, allylic protons, and the protons of the alkyl chains. The ¹³C NMR spectrum would display signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl groups.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its practical application. Below are generalized procedures based on established organic chemistry methodologies.

Synthesis of this compound via the Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes, particularly for forming (E)-alkenes from stabilized ylides.[5]

Materials:

-

Hexanal

-

Pentyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Pentane

Procedure:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pentyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0°C in an ice bath. Add a solution of n-BuLi in hexane dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change, indicating the formation of the phosphorus ylide.

-

Wittig Reaction: Cool the ylide solution back to 0°C. Add a solution of hexanal in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel using pentane as the eluent to yield pure this compound.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with a 7000D MS).

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

-

Injector Temperature: 250°C.[7]

-

Injection Mode: Split (e.g., 50:1).[7]

-

Oven Temperature Program: Initial temperature of 70°C held for 3 minutes, then ramped to 246°C at a suitable rate (e.g., 10°C/min) and held for a few minutes.[7]

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.[7]

-

Mass Range: m/z 40-400.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Analysis: The compound will be separated on the GC column based on its boiling point and polarity. The eluted compound will then be ionized and fragmented in the mass spectrometer. The resulting mass spectrum can be compared with a library database (e.g., NIST) for confirmation of its identity. The retention time in the chromatogram is also a characteristic of the compound under the specific GC conditions.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Biological Relevance

While specific signaling pathways involving this compound are not well-documented, long-chain alkenes are known to play roles in biological systems. For instance, they are components of protective waxes in plants and can act as pheromones in certain insects.[8] Some microorganisms are capable of biosynthesizing long-chain alkenes.[9] The metabolism of long-chain alkanes and alkenes in some yeasts involves oxidation to fatty acids, which are then incorporated into glycolipids.[10] Further research is required to elucidate any specific biological activities or metabolic pathways of this compound in higher organisms.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. 5-Undecene, (E)- [webbook.nist.gov]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Alkane - Wikipedia [en.wikipedia.org]

- 9. Genes involved in long-chain alkene biosynthesis in Micrococcus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microbiological oxidation of long-chain aliphatic compounds. Part I. Alkanes and alk-1-enes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of (E)-5-Undecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (E)-5-Undecene. The information is compiled from various scientific databases and presented in a structured format for ease of reference and comparison. This document also outlines detailed experimental protocols for the determination of key physical properties, intended to assist researchers in the accurate characterization of this compound.

Core Physical Properties of this compound

This compound, an acyclic olefin, possesses a unique set of physical characteristics that are crucial for its application and handling in research and development.[1][2] A summary of its key physical properties is presented below. It is important to note that while some experimental data is available, many of the listed properties are based on computational estimations.

Data Presentation: Physical Properties of this compound

| Physical Property | Value | Data Type | Source |

| Molecular Formula | C₁₁H₂₂ | --- | --INVALID-LINK--[1] |

| Molecular Weight | 154.29 g/mol | Computed | --INVALID-LINK--[1] |

| CAS Number | 764-97-6 | --- | --INVALID-LINK--[3] |

| Boiling Point | 187.71°C | Estimated | --INVALID-LINK--[4] |

| 73.05°C at 10 mmHg (0.013 bar) | Experimental | --INVALID-LINK--[3] | |

| Melting Point | -67.3°C | Estimated | --INVALID-LINK--[4] |

| Density | 0.7709 g/cm³ | Estimated | --INVALID-LINK--[4] |

| Refractive Index | 1.4232 | Estimated | --INVALID-LINK--[4] |

| XLogP3 | 5.2 | Computed | --INVALID-LINK--[1] |

| Enthalpy of Vaporization | 51.8 kJ/mol at 74.85°C | Experimental | --INVALID-LINK--[3] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory protocols for measuring the key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube or a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block in a digital melting/boiling point apparatus).

-

Heating: The apparatus is heated slowly and uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a critical indicator of purity. Since this compound has a very low estimated melting point, this procedure would require a cryostat.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or a Thiele tube).

-

Heating: The sample is heated rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A pure compound will have a sharp melting range of 0.5-1°C.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology: Pycnometer or Graduated Cylinder and Balance

-

Mass of Empty Container: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.

-

Volume of Liquid: A known volume of the liquid is added to the container. For a pycnometer, it is filled to its calibrated volume. For a graduated cylinder, the volume is read from the graduations.

-

Mass of Container and Liquid: The mass of the container with the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the clean, dry prism of the refractometer.

-

Measurement: The prism is closed, and the light source is switched on. The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale.

-

Temperature Control: The measurement should be performed at a constant, recorded temperature, typically 20°C or 25°C, as the refractive index is temperature-sensitive.

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for Physical Property Determination of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of (E)-5-Undecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-5-Undecene. The information is presented in a structured format to facilitate easy comparison and interpretation by researchers, scientists, and professionals in drug development. This document includes detailed experimental protocols for the cited spectroscopic techniques and visualizations of key analytical workflows.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₁H₂₂ |

| Molecular Weight | 154.29 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major Fragments (m/z) | 43, 55, 69, 83, 97, 111, 125, 154 (Molecular Ion) |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | C-H stretch (alkenyl) |

| ~2960-2850 | C-H stretch (alkyl) |

| ~1670 | C=C stretch (trans-alkene) |

| ~1465 | C-H bend (alkyl) |

| ~965 | C-H bend (trans-alkene, out-of-plane) |

Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |

| ~5.4 | Multiplet | 2H | -CH=CH- (H-5, H-6) | J_trans ≈ 12-18 |

| ~2.0 | Multiplet | 4H | -CH₂-CH= (H-4, H-7) | |

| ~1.2-1.4 | Multiplet | 8H | -CH₂- (H-2, H-3, H-8, H-9) | |

| ~0.9 | Triplet | 6H | -CH₃ (H-1, H-11) |

Table 4: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ, ppm) | Assignment |

| ~130 | -CH=CH- (C-5, C-6) |

| ~32 | -CH₂-CH= (C-4, C-7) |

| ~31 | -CH₂- (C-3, C-8) |

| ~22 | -CH₂- (C-2, C-9) |

| ~14 | -CH₃ (C-1, C-11) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[1] The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Acquisition Parameters: A typical ¹H NMR experiment involves a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

-

-

¹³C NMR Spectroscopy:

-

Instrumentation: A standard NMR spectrometer with a carbon probe.

-

Acquisition Parameters: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon. A pulse angle of 30-45° is used with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

-

Data Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, followed by phase and baseline corrections.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, this compound can be analyzed directly as a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In GC-MS, the compound is first separated from any impurities on a GC column.

-

Ionization: Electron Ionization (EI) is a common method for volatile, non-thermally labile compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualizations

3.1 Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

3.2 Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different types of spectroscopic data contribute to the structural elucidation of this compound.

Caption: Contribution of spectroscopic data to structural elucidation.

References

Unraveling (E)-5-Undecene: A Technical Guide to its Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of (E)-5-undecene, a long-chain alkene. This document details the expected fragmentation patterns, presents quantitative mass spectral data, and outlines a typical experimental protocol for its analysis, serving as a vital resource for researchers in various scientific and drug development fields.

Introduction to the Mass Spectrometry of Alkenes

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When analyzing alkenes such as this compound, electron ionization (EI) is a commonly employed technique. This high-energy ionization method results in the formation of a molecular ion (M+•) and a series of fragment ions. The fragmentation patterns of alkenes are primarily governed by the stability of the resulting carbocations, with allylic cleavage being a dominant pathway. However, the migration of the double bond upon ionization can sometimes complicate the interpretation of the spectra, making it challenging to distinguish between positional isomers.

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The molecular ion peak is expected at an m/z corresponding to its molecular weight (154.3 g/mol ).[1][2] The fragmentation pattern is consistent with that of other long-chain alkenes, showing characteristic clusters of peaks separated by 14 Da (corresponding to CH₂ groups).

Quantitative Mass Spectral Data

The following table summarizes the primary mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization mass spectrum of this compound. The data is sourced from the NIST Mass Spectrometry Data Center.[3]

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 27 | 25 | [C₂H₃]⁺ |

| 29 | 35 | [C₂H₅]⁺ |

| 39 | 40 | [C₃H₃]⁺ |

| 41 | 85 | [C₃H₅]⁺ (Allylic) |

| 42 | 45 | [C₃H₆]⁺ |

| 43 | 60 | [C₃H₇]⁺ |

| 55 | 100 | [C₄H₇]⁺ (Base Peak) |

| 56 | 50 | [C₄H₈]⁺ |

| 69 | 70 | [C₅H₉]⁺ |

| 70 | 30 | [C₅H₁₀]⁺ |

| 83 | 40 | [C₆H₁₁]⁺ |

| 97 | 20 | [C₇H₁₃]⁺ |

| 111 | 10 | [C₈H₁₅]⁺ |

| 125 | 5 | [C₉H₁₇]⁺ |

| 154 | <5 | [C₁₁H₂₂]⁺• (Molecular Ion) |

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization is a complex process involving the cleavage of various carbon-carbon bonds. The most prominent fragmentation pathways are those that lead to the formation of stable carbocations. A key fragmentation mechanism for alkenes is allylic cleavage, which results in a resonance-stabilized allylic cation.

Caption: Fragmentation pathway of this compound.

Experimental Protocol for GC-MS Analysis

The analysis of this compound is typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique allows for the separation of the compound from a mixture followed by its detection and identification by the mass spectrometer.

Sample Preparation

A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane. The concentration should be optimized to avoid column overloading and detector saturation, typically in the range of 1-10 µg/mL.

Gas Chromatography (GC) Conditions

-

Instrument: A gas chromatograph equipped with a capillary column is used. A common setup would be a Thermo Scientific Trace GC1310 or equivalent.

-

Column: A non-polar capillary column, such as a TG-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for the separation of hydrocarbons.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.

-

Inlet: The injector is operated in split mode with a split ratio of 50:1 to prevent column overloading. The injector temperature is maintained at 250°C.

-

Oven Temperature Program: The oven temperature is initially held at 50°C for 2 minutes, then ramped up to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes.

Mass Spectrometry (MS) Conditions

-

Instrument: A mass spectrometer, such as a Thermo Scientific ISQ single quadrupole mass spectrometer, is coupled to the GC.

-

Ionization Mode: Electron Ionization (EI) is used.

-

Ionization Energy: The electron energy is set to a standard 70 eV.

-

Mass Range: The mass spectrometer scans a mass range of m/z 20-200.

-

Ion Source Temperature: The ion source temperature is maintained at 230°C.

-

Transfer Line Temperature: The transfer line connecting the GC to the MS is kept at 250°C to prevent condensation of the analyte.

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide has provided a detailed examination of the mass spectrometry of this compound. The presented quantitative data, fragmentation pathway, and experimental protocol offer a solid foundation for researchers and professionals working with this and similar long-chain alkenes. The characteristic fragmentation pattern, dominated by allylic cleavage, allows for the confident identification of this compound, although care must be taken when distinguishing it from its isomers. The provided GC-MS methodology represents a robust approach for the routine analysis of this compound in various matrices.

References

An In-depth Technical Guide to the Synthesis of (E)-5-Undecene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-Undecene is an acyclic olefin of interest in various fields of chemical research, including pheromone synthesis and materials science. The stereoselective synthesis of the (E)-isomer presents a significant challenge due to the thermodynamic stability of the corresponding (Z)-isomer. This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining this compound, with a focus on the Wittig reaction, specifically the Schlosser modification for E-selectivity, and olefin metathesis utilizing E-selective catalysts. This document details experimental protocols, presents quantitative data for comparative analysis, and includes workflow diagrams to elucidate the synthetic pathways.

Introduction

The precise construction of carbon-carbon double bonds with specific stereochemistry is a cornerstone of modern organic synthesis. This compound, a simple internal alkene, serves as a valuable model and building block in organic chemistry. The primary challenge in its synthesis lies in controlling the stereochemical outcome to favor the (E) or trans configuration over the generally more stable (Z) or cis isomer. This guide explores two powerful and widely employed synthetic strategies to achieve this goal: the Wittig reaction and olefin metathesis.

Synthesis Methodologies

Two principal routes have been identified for the stereoselective synthesis of this compound: the Wittig reaction (employing the Schlosser modification) and olefin cross-metathesis.

Wittig Reaction: The Schlosser Modification for (E)-Selectivity

The standard Wittig reaction involving non-stabilized ylides, such as those required for the synthesis of 5-undecene, typically yields the (Z)-alkene as the major product. To overcome this inherent selectivity, the Schlosser modification is employed. This method involves the in-situ epimerization of the initially formed syn-betaine intermediate to the more stable anti-betaine, which then proceeds to form the (E)-alkene.[1][2][3][4]

The synthesis can be approached from two retrosynthetic disconnections: the reaction of hexanal with a pentylide, or the reaction of valeraldehyde with a hexylide.

Caption: Generalized workflow for this compound synthesis via olefin metathesis.

Quantitative Data Summary

While specific quantitative data for the synthesis of this compound is not extensively reported, the following table summarizes typical yields and E/Z selectivity for analogous reactions using the described methodologies. This data provides a reasonable expectation for the synthesis of the target molecule.

| Method | Substrates | Catalyst/Reagents | Typical Yield (%) | Typical E/Z Ratio | Reference |

| Wittig (Schlosser) | Aldehyde + non-stabilized ylide | 1. n-BuLi, 2. Aldehyde, 3. PhLi, 4. t-BuOH | 60-80 | >95:5 | [2][3] |

| Olefin Metathesis | Terminal Alkene 1 + Terminal Alkene 2 | Grubbs II Catalyst | 70-90 | >85:15 | [5][6] |

Detailed Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound based on the methodologies discussed.

Protocol 1: Wittig Reaction (Schlosser Modification)

This protocol describes the synthesis of this compound from hexanal and pentyltriphenylphosphonium bromide.

Materials:

-

Pentyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Hexanal

-

Phenyllithium (PhLi) in dibutyl ether (1.8 M)

-

tert-Butanol (t-BuOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Formation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add pentyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath. Add n-BuLi (1.1 eq) dropwise via syringe. The solution will turn a deep orange/red color, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.

-

Betaine Formation: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Add hexanal (1.0 eq) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour.

-

Epimerization: Add phenyllithium (1.1 eq) dropwise to the reaction mixture at -78 °C. The color of the solution may change. Stir for an additional 30 minutes at -78 °C.

-

Protonolysis and Elimination: Add a solution of tert-butanol (2.0 eq) in THF dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and add diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether (2 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude oil by column chromatography on silica gel using hexanes as the eluent to afford this compound. The separation of (E)- and (Z)-isomers may require preparative gas chromatography for high purity. [7][8][9]

Protocol 2: Olefin Cross-Metathesis

This protocol describes the synthesis of this compound from 1-hexene and 1-heptene using Grubbs second-generation catalyst.

Materials:

-

1-Hexene

-

1-Heptene

-

Grubbs Catalyst®, 2nd Generation

-

Anhydrous Dichloromethane (DCM)

-

Ethyl vinyl ether

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Grubbs Catalyst®, 2nd Generation (0.01-0.05 eq). Add anhydrous, degassed DCM to dissolve the catalyst.

-

Substrate Addition: Add a mixture of 1-hexene (1.0 eq) and 1-heptene (1.0 eq) in anhydrous, degassed DCM to the catalyst solution via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and stir under an argon atmosphere. Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Quenching: Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

-

Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel using hexanes as the eluent to yield a mixture of (E)- and (Z)-5-undecene. Further purification to separate the stereoisomers can be achieved by preparative gas chromatography or HPLC on a silver-impregnated stationary phase. [7][10]

Conclusion

The stereoselective synthesis of this compound can be effectively achieved through two primary methodologies: the Schlosser modification of the Wittig reaction and olefin cross-metathesis. The Schlosser modification provides a route to the (E)-isomer from non-stabilized ylides, which would otherwise favor the (Z)-product. Olefin cross-metathesis, particularly with second-generation Grubbs catalysts, offers a more direct approach from terminal alkenes with a general preference for the thermodynamically favored (E)-isomer. The choice of method will depend on factors such as substrate availability, desired stereoselectivity, and catalyst cost and sensitivity. For both methods, careful purification, often involving advanced chromatographic techniques, is necessary to isolate the pure (E)-isomer. This guide provides a foundational understanding and practical protocols for researchers and professionals engaged in the synthesis of this and related alkene structures.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vurup.sk [vurup.sk]

- 8. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]

(E)-5-Undecene (CAS 764-97-6): A Technical Guide

(E)-5-Undecene , also known as trans-5-undecene, is an acyclic olefin with the chemical formula C₁₁H₂₂.[1][2] As a long-chain alkene, it serves as a fundamental building block in organic synthesis and is of interest to researchers in various fields of chemistry. This technical guide provides a summary of its physicochemical properties, spectroscopic data, potential synthetic routes, and known biological context, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 764-97-6 | [2] |

| Molecular Formula | C₁₁H₂₂ | [1][2] |

| Molecular Weight | 154.29 g/mol | [1][3] |

| IUPAC Name | (E)-undec-5-ene | [1] |

| Appearance | Colorless liquid (estimated) | |

| Boiling Point | 192.0 °C at 760 mmHg | |

| Melting Point | -62.0 to -61.0 °C | |

| Vapor Pressure | 0.725 mmHg at 25 °C (estimated) | |

| Solubility | In water, 0.4006 mg/L at 25 °C (estimated) | |

| LogP (o/w) | 5.902 (estimated) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While comprehensive experimental spectra are not always readily available, data from reference databases and theoretical predictions provide valuable insights.

Mass Spectrometry (MS)

Electron ionization mass spectrometry data for this compound is available through the NIST WebBook.[4] The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 154, corresponding to the molecular weight of the compound. Fragmentation patterns would be characteristic of a long-chain alkene, with prominent peaks resulting from cleavage at the allylic positions and a series of peaks separated by 14 amu (corresponding to CH₂ groups).

Infrared (IR) Spectroscopy

An IR spectrum for the gas phase of this compound is available in the NIST/EPA Gas-Phase Infrared Database.[4] Key expected absorption bands for its structure include:

-

C-H stretch (alkane) : ~2850-2960 cm⁻¹

-

C=C stretch (trans-alkene) : ~1665-1675 cm⁻¹ (weak)

-

C-H bend (trans-alkene) : ~960-970 cm⁻¹ (strong and characteristic)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for this compound is not provided in the search results. However, the expected chemical shifts (δ) in ¹H and ¹³C NMR spectra can be predicted based on its structure:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Protons |

| ¹H | ~5.4 | Multiplet | 2H (olefinic) |

| ¹H | ~2.0 | Multiplet | 4H (allylic) |

| ¹H | ~1.2-1.4 | Multiplet | 12H (aliphatic) |

| ¹H | ~0.9 | Triplet | 6H (terminal methyl) |

| ¹³C | ~130 | - | Olefinic |

| ¹³C | ~32 | - | Allylic |

| ¹³C | ~22-31 | - | Aliphatic |

| ¹³C | ~14 | - | Terminal methyl |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in the available literature, general methods of alkene synthesis can be applied.

Proposed Synthetic Pathway: Wittig Reaction

A common and effective method for synthesizing a trans-alkene is the Wittig reaction, particularly using a stabilized ylide. A plausible route would involve the reaction of pentanal with the phosphonium ylide derived from 1-bromohexane.

Caption: Proposed Wittig reaction pathway for the synthesis of this compound.

Reactivity

As an alkene, this compound is expected to undergo typical reactions of a carbon-carbon double bond, including:

-

Hydrogenation : Reduction to undecane in the presence of a metal catalyst (e.g., Pd, Pt, Ni).

-

Halogenation : Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

-

Hydrohalogenation : Addition of hydrogen halides (e.g., HBr, HCl) following Markovnikov's rule.

-

Oxidation : Cleavage of the double bond with strong oxidizing agents (e.g., ozone, KMnO₄) to yield aldehydes or carboxylic acids.

-

Epoxidation : Reaction with peroxy acids to form an epoxide.

Biological Activity and Toxicology

The biological role and toxicological profile of this compound are not well-characterized.

Natural Occurrence

5-Undecene has been identified as a volatile organic compound in several plants, including Angelica gigas and rice (Oryza sativa), and in the marine sponge Plakortis angulospiculatus.[5] Its presence in these organisms suggests potential roles in chemical ecology, such as acting as a semiochemical, though specific functions have not been elucidated.

Toxicology

There is a lack of comprehensive toxicological data for this compound.[6] A safety data sheet for the compound indicates that toxicity data for various endpoints (e.g., oral, dermal, inhalation) is not available. As with other hydrocarbons, it should be handled with appropriate laboratory safety precautions, including the use of personal protective equipment and adequate ventilation.

Experimental Protocols

Detailed, validated experimental protocols for this compound are scarce. The following are generalized procedures that can be adapted for its synthesis and analysis.

General Protocol for Alkene Synthesis via Wittig Reaction

-

Phosphonium Salt Formation : Reflux an equimolar mixture of 1-bromohexane and triphenylphosphine in a suitable solvent (e.g., toluene) for 24-48 hours to form hexyltriphenylphosphonium bromide.

-

Ylide Generation : Suspend the dried phosphonium salt in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). Cool the suspension to -78 °C and add a stoichiometric amount of a strong base (e.g., n-butyllithium) dropwise. Allow the mixture to warm to room temperature to form the ylide.

-

Reaction with Aldehyde : Cool the ylide solution to -78 °C and add an equimolar amount of pentanal dropwise.

-

Workup and Purification : After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a nonpolar solvent (e.g., hexane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product via column chromatography on silica gel using a nonpolar eluent (e.g., hexane) to isolate this compound.

General Protocol for Spectroscopic Characterization

The workflow for characterizing a synthesized sample of this compound would logically proceed from purification to structural confirmation.

Caption: Logical workflow for the purification and characterization of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Dissolve a small sample of the purified product in a volatile solvent (e.g., hexane). Inject an aliquot into a GC-MS system equipped with a nonpolar capillary column. The resulting chromatogram will indicate the purity, and the mass spectrum of the corresponding peak will confirm the molecular weight.

-

Infrared (IR) Spectroscopy : Place a drop of the neat liquid sample between two NaCl or KBr plates (or use an ATR-FTIR spectrometer). Acquire the spectrum and identify the characteristic peaks for C=C and trans C-H bending to confirm the presence of the trans-alkene functional group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve a sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integrations, and coupling patterns will provide detailed information to confirm the complete structure of the molecule.

References

- 1. 5-Undecene, (5E)- | C11H22 | CID 5364447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Undecene, (E)- [webbook.nist.gov]

- 3. 5-Undecene, (E)- (CAS 764-97-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 5-Undecene, (E)- [webbook.nist.gov]

- 5. 5-Undecene | C11H22 | CID 136588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Weight of (E)-5-Undecene

This guide provides a comprehensive overview of the molecular weight of this compound, including its calculation, experimental determination, and relevant data presented in a clear and structured format.

Molecular Composition and Weight

This compound is an acyclic olefin with the chemical formula C₁₁H₂₂.[1][2] Its molecular weight is a fundamental property, crucial for various applications in chemical synthesis, analysis, and drug development. The molecular weight is determined by the sum of the atomic weights of its constituent atoms.

The standard atomic weight of carbon is approximately 12.011 atomic mass units (amu). The standard atomic weight of hydrogen is represented as an interval [1.00784, 1.00811] amu, with a conventional value of 1.008 amu often used for general calculations.[3][4]

The calculated molecular weight of this compound is approximately 154.29 g/mol .[1][2] A detailed calculation is provided in the table below.

Data Presentation: Molecular Weight of this compound

| Constituent Element | Symbol | Quantity | Standard Atomic Weight (amu) | Subtotal (amu) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 22 | 1.008 | 22.176 |

| Total | 154.297 |

Note: The total molecular weight may vary slightly depending on the specific atomic weight values used for the isotopes.

Experimental Determination of Molecular Weight

The molecular weight of a compound like this compound can be experimentally determined using several analytical techniques. Mass spectrometry is one of the most common and accurate methods.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Objective: To determine the molecular weight of this compound using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

This compound sample

-

Helium gas (carrier gas)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Volumetric flask and appropriate solvent (e.g., hexane) for sample dilution

Methodology:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent, such as hexane. The concentration is typically in the range of 10-100 ppm.

-

Gas Chromatography (GC) Separation:

-

The GC is equipped with a non-polar capillary column suitable for the separation of hydrocarbons.

-

The oven temperature is programmed to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of the compound.

-

A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.

-

The vaporized sample is carried through the column by the helium carrier gas, and the components are separated based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry (MS) Analysis:

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are ionized, typically using electron ionization (EI). This process fragments the molecule into a parent molecular ion and various fragment ions.

-

The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion at each m/z value, generating a mass spectrum.

-

-

Data Interpretation:

-

The mass spectrum will show a molecular ion peak (M⁺), which corresponds to the intact molecule. For this compound (C₁₁H₂₂), this peak will be observed at an m/z value corresponding to its molecular weight, approximately 154.

-

The isotopic pattern of the molecular ion peak can be analyzed to confirm the elemental composition.

-

The fragmentation pattern observed in the mass spectrum can be used to further confirm the structure of the compound.

-

Mandatory Visualization: Workflow for Molecular Weight Determination

Caption: Workflow for determining the molecular weight of this compound using GC-MS.

References

Discovery and isolation of (E)-5-Undecene

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of (E)-5-Undecene

Introduction

This compound is an acyclic olefin, a member of the unsaturated aliphatic hydrocarbon class of organic compounds.[1] Its structure consists of an eleven-carbon chain with a double bond between the fifth and sixth carbon atoms, with the substituents on the double bond in a trans configuration. While the specific discovery and initial isolation of this compound are not prominently documented in dedicated historical literature, its synthesis and characterization fall under well-established principles of organic chemistry. This technical guide provides a comprehensive overview of the plausible synthesis, purification, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are well-documented, providing a basis for its synthesis and characterization.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂ | [2] |

| Molecular Weight | 154.29 g/mol | [2] |

| IUPAC Name | (E)-undec-5-ene | [2] |

| Synonyms | trans-5-Undecene, 5-Undecene, (5E)- | [2] |

| CAS Registry Number | 764-97-6 | [2] |

| Boiling Point (estimated) | 187.71°C | [3] |

| XLogP3 | 5.2 | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference |

| Mass Spectrometry (MS) | Main library; 39 total peaks; top peak at m/z 55 | [2] |

| Infrared (IR) Spectroscopy | Data available in NIST/EPA Gas-Phase Infrared Database | [4] |

| ¹H NMR Spectroscopy | Expected chemical shifts (ppm): ~5.4 (m, 2H, olefinic), ~2.0 (m, 4H, allylic), ~1.3 (m, 8H, methylene), ~0.9 (t, 6H, methyl) | Inferred from general principles |

| ¹³C NMR Spectroscopy | Expected chemical shifts (ppm): ~130 (olefinic), ~32 (allylic), ~29, ~22 (methylene), ~14 (methyl) | Inferred from general principles |

Experimental Protocols

Synthesis of this compound via Alkyne Reduction

A common and efficient method for the synthesis of trans-alkenes is the reduction of alkynes with sodium metal in liquid ammonia.[5][6] This reaction proceeds via an anti-addition of hydrogen across the triple bond.[6]

Reaction: 5-Undecyne → this compound

Materials and Reagents:

-

5-Undecyne

-

Anhydrous liquid ammonia (NH₃)

-

Sodium metal (Na)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel under an inert atmosphere of argon or nitrogen.

-

Cool the flask to -78°C using a dry ice/acetone bath and condense approximately 100 mL of anhydrous ammonia into the flask for every 0.1 mol of alkyne.

-

Once the desired volume of liquid ammonia is collected, add a small piece of sodium metal (approximately 0.2 equivalents) until a persistent blue color is observed, indicating the absence of water.

-

Dissolve 5-undecyne (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF and add it dropwise to the stirred ammonia solution.

-

To the stirred solution, add small, freshly cut pieces of sodium metal (2.2 equivalents) over 30 minutes. A deep blue color will persist throughout the addition, indicating the presence of solvated electrons.[5]

-

Allow the reaction to stir at -78°C for 2-3 hours, or until the blue color disappears. If the color persists, the reaction can be quenched.

-

Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride or dropwise addition of a saturated aqueous solution of ammonium chloride until the blue color is discharged.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

To the remaining residue, add distilled water and extract the organic product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude this compound.

Isolation and Purification Protocol

This compound is a volatile hydrocarbon, making fractional distillation an effective method for its purification, separating it from any unreacted starting material or potential isomeric byproducts.[7][8] For achieving very high purity, preparative gas chromatography can be employed.[9][10]

Purification by Fractional Distillation:

-

Assemble a fractional distillation apparatus with a Vigreux column. The length of the column should be chosen based on the expected boiling point difference between the product and impurities.

-

Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Heat the flask gently using a heating mantle.

-

Slowly increase the temperature and observe the condensation ring rise through the fractionating column.[8]

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 188°C at atmospheric pressure). Discard any initial lower-boiling fractions.

-

The purity of the collected fractions should be assessed by analytical gas chromatography or NMR spectroscopy.

Characterization and Structure Elucidation

The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a multiplet around 5.4 ppm corresponding to the two olefinic protons. The allylic protons should appear as a multiplet around 2.0 ppm. The remaining methylene and methyl protons will be in the aliphatic region (0.9-1.4 ppm). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the olefinic carbons around 130 ppm. The other carbon signals will be in the aliphatic region, with the allylic carbons appearing around 32 ppm.

-

Mass Spectrometry: Electron ionization mass spectrometry will likely show a molecular ion peak (M+) at m/z = 154. The fragmentation pattern is characteristic of long-chain alkenes, with cleavage at the allylic positions being favorable.[11][12] The observed top peak at m/z 55 corresponds to a common fragment for this class of compounds.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum of a trans-alkene is characterized by a C-H out-of-plane bending vibration at approximately 965 cm⁻¹. The C=C stretch is often weak for symmetrically substituted alkenes.

Biological Activity and Potential Applications

Currently, there is limited specific information on the biological activities or signaling pathways directly involving this compound. However, long-chain alkenes are known to be components of various natural products and can act as semiochemicals, such as pheromones, in insects. While some studies have investigated the general biological activities of plant extracts containing various alkenes, no specific therapeutic or signaling role has been attributed to this compound.[13] Further research would be required to elucidate any potential roles in biological systems or as a precursor for drug development.

Conclusion

This technical guide outlines the essential methodologies for the synthesis, isolation, and characterization of this compound. The reduction of 5-undecyne using sodium in liquid ammonia provides a reliable route to the trans-alkene. Purification via fractional distillation is a standard and effective method for obtaining this compound in high purity. The identity and purity of the final product can be unequivocally confirmed through a combination of NMR and mass spectrometry. While its specific biological role remains largely unexplored, the protocols described herein provide a solid foundation for producing this compound for further investigation in chemical and biological research.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. 5-Undecene, (5E)- | C11H22 | CID 5364447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Undecene, (E)- [webbook.nist.gov]

- 4. 5-Undecene, (E)- [webbook.nist.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ch 9 : Alkynes + Na + NH3 [chem.ucalgary.ca]

- 7. chemistai.org [chemistai.org]

- 8. Purification [chem.rochester.edu]

- 9. youtube.com [youtube.com]

- 10. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]

A Technical Guide to the Natural Occurrence and Analysis of (E)-5-Undecene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known natural occurrences of (E)-5-undecene and presents a framework for its study as a potential semiochemical. While specific quantitative and biosynthetic data for this compound are limited in current literature, this document outlines the established experimental protocols and theoretical pathways applicable to its investigation, drawing from broader knowledge of insect pheromone research.

Natural Occurrence of this compound

This compound is an acyclic olefin.[1] Its presence has been reported in a few distinct natural sources, although detailed quantitative studies are not widely available. The documented occurrences are primarily in plants and a marine sponge.

Table 1: Reported Natural Occurrences and Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂ | [1][2] |

| Molecular Weight | 154.29 g/mol | [1][2] |

| IUPAC Name | (E)-undec-5-ene | [1] |

| Reported Organisms | Angelica gigas (Giant Angelica) | [2] |

| Oryza sativa (Rice) | [2] | |

| Plakortis angulospiculatus (Marine Sponge) | [2] |

Given its chemical structure as a medium-chain unsaturated hydrocarbon, this compound is a candidate for being a semiochemical, particularly an insect pheromone. Many insect pheromones are unsaturated hydrocarbons or their derivatives, used for communication in mating, aggregation, or alarm signaling.[3][4] For instance, undecane (a saturated C11 hydrocarbon) is a known alarm pheromone in various ant species of the genus Formica.[5][6] While a different compound, its prevalence highlights the role of C11 hydrocarbons in insect communication.

Experimental Protocols for Semiochemical Identification

The investigation of a volatile compound like this compound from a natural source, such as an insect, follows a well-established workflow. This involves collection of volatiles, analytical separation and identification, and biological activity confirmation.

Two primary methods are employed to collect potential pheromones from insects:

-

Solvent Extraction: This is a common method for obtaining compounds present in specific glands.[7]

-

Dissection: Dissect the relevant gland (e.g., pheromone gland, Dufour's gland) from the insect under a microscope.

-

Extraction: Submerge the dissected gland or the abdominal tip in a small volume (e.g., 50-100 µL) of a high-purity solvent like hexane for a short period (e.g., 10 minutes).[8]

-

Storage: Transfer the solvent extract to a clean vial and store at low temperatures (e.g., -20°C or -80°C) prior to analysis to prevent degradation.[8]

-

-

Aeration (Volatile Collection): This method collects compounds actively released by the insect into the air, providing a more accurate profile of the emitted signal.[7][9]

-

Chamber Setup: Place live insects (e.g., 10-12 virgin females) into a sealed glass chamber.[9]

-

Airflow: Pass purified, charcoal-filtered air over the insects at a controlled flow rate (e.g., 200 mL/min).[9]

-

Adsorption: The exiting air is passed through a cartridge containing an adsorbent material (e.g., Tenax® TA, activated charcoal) that traps the volatile organic compounds.[7][9]

-

Elution/Desorption: The trapped compounds are then recovered either by washing the adsorbent with a solvent (e.g., hexane) or by thermal desorption directly into the analytical instrument.[9]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying volatile compounds.

-

Injection: The sample extract is injected into the GC. For aerations using thermal desorption, the adsorbent cartridge is heated in a specialized unit that injects the volatiles directly onto the GC column.[9]

-

Separation: A capillary column (e.g., ZB-5MS, 30 m x 0.25 mm) separates the compounds based on their volatility and interaction with the column's stationary phase.[8]

-

Identification: The separated compounds enter a mass spectrometer, which fragments them into a predictable pattern (mass spectrum). This spectrum is compared against libraries (e.g., NIST) for identification. The compound's retention time is also compared to that of a synthetic standard for confirmation.

-

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique identifies which compounds in a mixture are biologically active by measuring the response of an insect's antenna.[10]

-

Effluent Splitting: The effluent from the GC column is split into two paths. One path goes to a standard detector (like a Flame Ionization Detector, FID), and the other is directed over a live, mounted insect antenna.

-

Signal Detection: Electrodes attached to the antenna measure nerve impulses. When a biologically active compound (one the insect can smell) passes over the antenna, a depolarization event occurs, which is recorded as a signal.

-

Correlation: By aligning the FID chromatogram with the EAD signal, researchers can pinpoint exactly which chemical peaks elicit a neural response in the insect.

-

Visualization of Workflows and Pathways

The following diagrams illustrate the logical flow of a typical investigation into a novel semiochemical and a hypothetical biosynthetic pathway for this compound.

References

- 1. 5-Undecene, (5E)- | C11H22 | CID 5364447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Undecene | C11H22 | CID 136588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Insect pheromones - Wikipedia [en.wikipedia.org]

- 4. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioticapublications.com [bioticapublications.com]

Commercial Availability and Technical Profile of (E)-5-Undecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic and analytical methodologies related to (E)-5-Undecene. The information is intended to support research and development activities requiring this specific acyclic olefin.

Commercial Availability

This compound, also known as trans-5-Undecene, is commercially available from specialty chemical suppliers. It is typically offered as a reference standard or for research and development purposes. One known supplier is Pharmaffiliates, which lists the compound under CAS number 764-97-6.[1] Prospective buyers should inquire directly with suppliers for current stock, purity specifications, and packaging options.

Physicochemical and Spectroscopic Data

A summary of key quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical databases and literature sources.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Source |

| Identifier | ||

| CAS Number | 764-97-6 | [1][2] |

| Molecular Formula | C₁₁H₂₂ | [1][2] |

| Molecular Weight | 154.3 g/mol | [1][2] |

| IUPAC Name | (E)-undec-5-ene | [2] |

| Synonyms | trans-5-Undecene, (5E)-5-Undecene | [1] |

| Physical Properties | ||

| Appearance | Not specified (likely a colorless liquid) | [1] |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

| Spectroscopic Data | ||

| ¹³C NMR Chemical Shifts | Alkenyl carbons are deshielded and typically appear in the 100-170 ppm range. | [3] |

| ¹H NMR Chemical Shifts | Alkenyl protons are deshielded. | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on established stereoselective olefination reactions and standard analytical techniques for alkene characterization.

Synthesis via Stereoselective Olefination

The synthesis of this compound can be achieved with high stereoselectivity using methods like the Julia-Kocienski olefination, which is known to favor the formation of (E)-alkenes.

Protocol: Synthesis of this compound via Julia-Kocienski Olefination

This protocol is adapted from the general principles of the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of (E)-alkenes.

-

Step 1: Preparation of the Sulfone. A suitable heteroaryl sulfone is alkylated to introduce the pentyl group.

-

Step 2: Olefination Reaction. The resulting sulfone is reacted with hexanal. The reaction proceeds under mild conditions and exhibits a wide substrate scope and functional group tolerance. The high (E) selectivity is a key feature of this reaction.

-

Step 3: Work-up and Isolation. The reaction mixture is worked up to isolate the crude this compound.

Purification by Column Chromatography

Purification of the crude product can be effectively carried out using silica gel column chromatography.

Protocol: Purification of this compound

-

Column Preparation: A glass column is packed with silica gel as the stationary phase.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of a non-polar solvent and loaded onto the column.

-

Elution: A non-polar solvent is used as the mobile phase to elute the compound from the column. The less polar this compound will travel through the column faster than more polar impurities.

-

Fraction Collection: The eluent is collected in fractions.

-

Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a volatile organic solvent (e.g., hexane).

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer detector is used. A capillary column suitable for hydrocarbon analysis (e.g., HP-5MS) is employed.

-

GC Parameters:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For C11 alkanes, a starting temperature of around 80°C, ramped to 300°C, is a typical starting point.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

MS Parameters: The mass spectrometer is operated in electron ionization (EI) mode, and the mass-to-charge ratio (m/z) of the fragments is recorded.

-

Data Analysis: The retention time of the peak corresponding to this compound and its mass spectrum are compared to known standards or literature data for identification. The integration of the peak area provides a measure of its purity.

Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the alkenyl protons, which are expected to be deshielded. The coupling constants between these protons can help confirm the (E) stereochemistry.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the sp² hybridized carbons of the double bond, which are typically found in the downfield region of the spectrum (around 100-170 ppm).

Visualized Workflow

The following diagram illustrates a typical workflow for the synthesis and quality control of this compound.

Caption: Synthesis and Quality Control Workflow for this compound.

References

An In-depth Technical Guide to the Safety and Handling of (E)-5-Undecene

(E)-5-Undecene , an acyclic olefin, is a chemical compound utilized in various research and development applications.[1][2] This guide provides a comprehensive overview of its safety and handling protocols, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from data available for structurally similar unsaturated aliphatic hydrocarbons, such as 1-Undecene, and general safety guidelines for this class of chemicals.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key data points gathered from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂ | [2][3][4] |

| Molecular Weight | 154.29 g/mol | [2][3] |

| CAS Number | 764-97-6 | [2][3] |

| Appearance | Colorless to light yellow liquid | [5][6] |

| Boiling Point | 187.71 - 193 °C | [5][7] |

| Melting Point | -67.3 °C (estimate) to -49 °C | [5][6][7] |

| Flash Point | 63 °C (for 1-Undecene) | [5][6] |

| Density | 0.7709 g/cm³ (estimate) | [7] |

| Solubility | Insoluble in water | [6] |

| Vapor Pressure | No data available | [5][6] |

| Autoignition Temperature | No data available | [5][6] |

Hazard Identification and Mitigation

As an unsaturated aliphatic hydrocarbon, this compound is expected to share hazards common to this chemical class, primarily flammability and potential health effects upon exposure.

Hazard Classification (Inferred from similar compounds):

-

Flammable Liquid : Combustible, with the potential to form explosive mixtures with air at elevated temperatures.[8]

-

Skin Irritant : May cause skin irritation upon direct contact.[5][6][9]

-

Aspiration Hazard : May be fatal if swallowed and enters airways.[6][8][9]

-

Respiratory Tract Irritant : Vapors may cause drowsiness or dizziness.[9]

The following diagram illustrates the primary hazards associated with this compound and the corresponding mitigation strategies.

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial for minimizing risks when working with this compound.

3.1. Personal Protective Equipment (PPE)

-

Hand Protection : Wear neoprene or nitrile rubber gloves.[10]

-

Eye Protection : Use chemical safety goggles. Contact lenses should not be worn.[10]

-

Skin and Body Protection : A flame-retardant lab coat and closed-toe shoes are mandatory.[8]

-

Respiratory Protection : If working outside a fume hood or with large quantities, a NIOSH-certified respirator with an organic vapor cartridge is recommended.[10]

3.2. Chemical Handling

-

Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][9]

-

Avoiding Ignition Sources : Keep the chemical away from open flames, hot surfaces, and sparks.[5][9] Use non-sparking tools and explosion-proof equipment.[1][11]

-

Static Discharge : Ground and bond containers and receiving equipment to prevent static discharge.[8][11]

-

Aerosol Prevention : Avoid the formation of aerosols.[9]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

3.3. Storage

-

Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][6] Storage under an inert atmosphere is recommended to prevent peroxide formation.[6]

-

Incompatibilities : Keep away from strong oxidizing agents.[12]

-

Labeling : Ensure containers are clearly labeled with the chemical name and associated hazards.

3.4. Disposal

-

Waste Management : Dispose of this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[5]

Emergency Procedures

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting due to the aspiration hazard. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][8] |

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media : Use carbon dioxide, dry chemical powder, or foam.[5][8]

-

Unsuitable Extinguishing Media : Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards : The vapor is heavier than air and can travel to a source of ignition and flash back.[8] Hazardous combustion products include carbon monoxide and carbon dioxide.[5][8]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

4.3. Accidental Release Measures

-

Personal Precautions : Evacuate the area and eliminate all ignition sources. Wear appropriate PPE as described in section 3.1.[10]

-

Environmental Precautions : Prevent the spill from entering drains or waterways.

-

Containment and Cleanup : Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, labeled container for disposal.[5]

Logical Workflow for Safe Chemical Handling

The following diagram outlines a logical workflow for the safe handling of this compound from acquisition to disposal.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most current safety data sheets for similar compounds and adhere to all institutional and regulatory safety protocols.

References

- 1. 5-Undecene, trans- - Safety Data Sheet [chemicalbook.com]

- 2. 5-Undecene, (5E)- | C11H22 | CID 5364447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Undecene, (E)- [webbook.nist.gov]

- 4. 5-Undecene [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. m.chemicalbook.com [m.chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. agilent.com [agilent.com]

- 10. gelest.com [gelest.com]

- 11. dhc-solvent.de [dhc-solvent.de]

- 12. biogenex.com [biogenex.com]

An In-depth Technical Guide to the Solubility Parameters of (E)-5-Undecene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility parameters of (E)-5-undecene, a non-polar alkene of interest in various chemical and pharmaceutical applications. In the absence of direct experimental data for its Hansen Solubility Parameters (HSP), this document outlines the theoretical estimation of both Hildebrand and Hansen solubility parameters based on available physical properties and established group contribution methods. Furthermore, a detailed experimental protocol for the determination of these parameters using inverse gas chromatography (IGC) is provided. This guide aims to equip researchers with the fundamental knowledge and practical methodologies to effectively utilize this compound in their work.

Introduction to Solubility Parameters

Solubility parameters are numerical values that provide a theoretical framework for predicting the solubility of a solute in a given solvent, based on the principle of "like dissolves like."[1] They are derived from the cohesive energy density of a substance, which is the energy required to overcome all intermolecular forces in a unit volume of liquid.[2]

Hildebrand Solubility Parameter (δ)

The simplest representation is the Hildebrand solubility parameter (δ), which is the square root of the cohesive energy density. It is particularly useful for non-polar systems.[2] The Hildebrand solubility parameter can be calculated from the heat of vaporization (ΔHv), molar volume (Vm), the gas constant (R), and the absolute temperature (T).

Hansen Solubility Parameters (HSP)